N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-phenethylpropanamide
Overview
Description
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-phenethylpropanamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a chlorine atom and a phenethyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-phenethylpropanamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chloro-1,4-naphthoquinone with phenethylamine under controlled conditions to form the desired product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-phenethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the naphthoquinone moiety, potentially leading to the formation of hydroquinone derivatives.
Substitution: The chlorine atom on the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-phenethylpropanamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, cell signaling, and other biochemical processes.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents, particularly in the areas of anti-cancer and anti-inflammatory drugs.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-phenethylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-methylglycine
- N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3,4-dichlorobenzyl)acetamide
- N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-4-nitrobenzenesulfonamide
Uniqueness
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-phenethylpropanamide is unique due to its specific substitution pattern on the naphthalene ring and the presence of a phenethyl group. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-(2-phenylethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3/c1-2-17(24)23(13-12-14-8-4-3-5-9-14)19-18(22)20(25)15-10-6-7-11-16(15)21(19)26/h3-11H,2,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIOPQSGGOXYDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CCC1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501138522 | |
Record name | N-(3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-N-(2-phenylethyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501138522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866154-69-0 | |
Record name | N-(3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-N-(2-phenylethyl)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866154-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthalenyl)-N-(2-phenylethyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501138522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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